4-(Benzyloxy)-5-bromobenzene-1,2-diamine hydrochloride
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Overview
Description
4-(Benzyloxy)-5-bromobenzene-1,2-diamine hydrochloride is an organic compound that features a benzene ring substituted with benzyloxy, bromine, and diamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-5-bromobenzene-1,2-diamine hydrochloride typically involves multiple steps. One common route starts with the bromination of 4-(benzyloxy)aniline to introduce the bromine atom at the 5-position. This is followed by the introduction of the diamine group through a series of reactions involving nitration, reduction, and subsequent amination. The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-5-bromobenzene-1,2-diamine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The diamine groups can be oxidized to form corresponding nitro compounds or reduced to form amines.
Coupling Reactions: The benzyloxy group can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution Products: Various substituted benzene derivatives.
Oxidation Products: Nitro compounds.
Reduction Products: Amines.
Coupling Products: Biaryl compounds.
Scientific Research Applications
4-(Benzyloxy)-5-bromobenzene-1,2-diamine hydrochloride has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Material Science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-5-bromobenzene-1,2-diamine hydrochloride depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy and diamine groups can form hydrogen bonds or ionic interactions with the target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)aniline hydrochloride
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 4-(Benzyloxy)-2-nitroaniline
Uniqueness
4-(Benzyloxy)-5-bromobenzene-1,2-diamine hydrochloride is unique due to the presence of both benzyloxy and diamine groups on the benzene ring, which allows for a diverse range of chemical reactions and applications. The bromine atom also provides a site for further functionalization through substitution reactions.
Properties
IUPAC Name |
4-bromo-5-phenylmethoxybenzene-1,2-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O.ClH/c14-10-6-11(15)12(16)7-13(10)17-8-9-4-2-1-3-5-9;/h1-7H,8,15-16H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSBHKYEOLIJEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)N)N)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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